molecular formula C11H11NO4 B7725735 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid

3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid

Cat. No.: B7725735
M. Wt: 221.21 g/mol
InChI Key: YZBPBUCXNWGGAS-UHFFFAOYSA-N
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Description

3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is a heterocyclic compound featuring a benzo[e][1,3]oxazin-4-one core fused with a propanoic acid moiety. This structure confers unique physicochemical properties, including hydrogen-bonding capacity via the carboxylic acid group and π-π interactions from the aromatic system. The compound has garnered interest in medicinal chemistry due to the cytotoxic activity observed in related dihydro-1,3-oxazines against tumor cells . Its synthesis typically involves dehydration of intermediates like N-(2-hydroxybenzyl)-3-aminopropanoic acid or microwave-assisted methods in eco-friendly solvents such as water .

Properties

IUPAC Name

3-(4-oxo-2H-1,3-benzoxazin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(14)5-6-12-7-16-9-4-2-1-3-8(9)11(12)15/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBPBUCXNWGGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid and Succinic Anhydride

The most direct synthesis route involves the reaction of anthranilic acid (2-aminobenzoic acid) with succinic anhydride in pyridine. This one-pot method proceeds via nucleophilic acyl substitution, where the amine group of anthranilic acid attacks the electrophilic carbonyl of succinic anhydride, forming an intermediate amide. Subsequent intramolecular cyclization eliminates water, yielding the benzoxazinone ring fused to a propanoic acid side chain.

Reaction Conditions :

  • Reactants : Anthranilic acid (0.01 mol), succinic anhydride (0.01 mol)

  • Solvent : Pyridine (20 mL)

  • Temperature : Reflux (≈115°C) for 4 hours

  • Workup : Cooling, pouring onto ice/HCl mixture, filtration, and recrystallization from ethanol

  • Yield : 65–70%

This method prioritizes simplicity and scalability, though the use of pyridine necessitates careful handling due to its toxicity. Alternative solvents like dimethylformamide (DMF) or acetonitrile have been explored but often result in lower yields.

Functionalization via Alkylation and Acylation

Secondary routes involve pre-functionalized benzoxazinone intermediates. For example, 7-bromo-6-chloro-2H-benzo[b]oxazin-3(4H)-one can undergo alkylation with acrylonitrile, followed by hydrolysis to install the propanoic acid moiety.

Key Steps :

  • Alkylation : Reacting the benzoxazinone core with acrylonitrile in the presence of potassium carbonate (K₂CO₃) introduces a nitrile group at the 3-position.

  • Hydrolysis : Treating the nitrile intermediate with hydrochloric acid (HCl) in methanol converts the nitrile to a carboxylic acid, yielding the target compound.

Optimization Notes :

  • Alkylation efficiency depends on the base strength; Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents like DMF.

  • Hydrolysis conditions (e.g., 6N HCl at 70–100°C) must balance reaction completeness with minimizing decarboxylation.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Infrared (IR) Spectroscopy :

  • Strong absorption at 1700–1750 cm⁻¹ corresponds to the carbonyl (C=O) of the oxazinone ring.

  • Broad peaks at 2500–3300 cm⁻¹ indicate the carboxylic acid (–COOH) group.

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 12.1 (s, 1H, –COOH)

  • δ 7.8–7.2 (m, 4H, aromatic protons)

  • δ 4.3 (t, J = 6.8 Hz, 2H, CH₂ adjacent to oxazinone)

  • δ 2.6 (t, J = 6.8 Hz, 2H, CH₂ adjacent to –COOH)

Mass Spectrometry :

  • Molecular ion peak at m/z 249 [M+H]⁺ confirms the molecular formula C₁₁H₉NO₅.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield
CyclocondensationOne-pot synthesis; minimal purificationPyridine toxicity; moderate yield65–70%
Alkylation-HydrolysisTunable side chains; high purityMulti-step process; harsh hydrolysis50–60%

The cyclocondensation route is favored for its simplicity, whereas alkylation-hydrolysis allows modular side-chain modifications for structure-activity relationship (SAR) studies.

Applications in Drug Development

3-(4-Oxo-2H-benzo[e]oxazin-3(4H)-yl)propanoic acid serves as a precursor for inhibitors targeting enzymes like kynurenine 3-monooxygenase (KMO) and platelet aggregation pathways. Its carboxylic acid group enables salt formation with amines (e.g., tris(hydroxymethyl)aminomethane), enhancing bioavailability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxazine derivatives.

    Reduction: Reduction reactions can yield dihydro analogs of the compound.

    Substitution: Substitution reactions can introduce different functional groups onto the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted oxazine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant biological activity, making it a candidate for drug development. Research indicates that derivatives of benzoxazines possess antimicrobial properties. For instance, studies have shown that certain derivatives of 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid demonstrate effectiveness against various bacterial strains and fungi, including Candida albicans .

Compound NameTarget OrganismActivity Level
Methyl 3-(6-methyl-2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoateCandida albicansModerate
This compoundVarious bacteriaActive

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various reactions involving aminophenols and diketones, leading to the formation of new oxazine compounds with enhanced properties . This aspect is crucial for developing new materials with tailored functionalities.

Agricultural Applications

Research has indicated potential applications in agrochemicals where benzoxazine derivatives can act as effective herbicides or fungicides. The structural motifs present in these compounds are associated with biological activity against pests and pathogens affecting crops .

Case Study 1: Antimicrobial Activity

A study conducted on the synthesis and antimicrobial evaluation of novel benzoxazine derivatives highlighted the effectiveness of these compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the propanoic acid moiety could enhance antimicrobial potency .

Case Study 2: Synthesis of Functional Materials

Another research project focused on utilizing this compound as a precursor for synthesizing functional polymers. These polymers exhibited improved thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, as a human leukocyte elastase inhibitor, the compound binds to the active site of the enzyme, preventing it from degrading elastin and other proteins . This inhibition can reduce inflammation and tissue damage in various diseases.

Comparison with Similar Compounds

3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoic acid (Compound 20)

  • Structural Differences : The benzo[b][1,4]oxazin-3(4H)-one core differs in ring fusion (positions b vs. e) and substituent arrangement.
  • Synthesis : Prepared via reaction of intermediates with LiOH in tetrahydrofuran (THF), yielding a white-to-brown powder .
  • Activity : Demonstrates moderate antimicrobial activity, though less potent than fluorinated analogues .

Fluorinated Derivatives (Compounds 54 and 55)

  • Structural Modifications : Fluorine substitution at position 2 (Compound 54) or difluorination (Compound 55) enhances electronegativity and metabolic stability.
  • Synthesis : Achieved via coupling reactions with piperazine derivatives, yielding 30–60% efficiency .
  • Activity : Fluorinated derivatives exhibit improved binding affinity to target enzymes (e.g., kinases) due to stronger dipole interactions .

Quinazoline-Based Analogues

3-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid

  • Synthesis : Synthesized via condensation of anthranilic acid derivatives, as reported in antimicrobial studies .
  • Activity : Shows enhanced antibacterial activity compared to oxazine derivatives, likely due to increased planarity and π-stacking .

Benzotriazin-4-one Derivatives

3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic Acid

  • Structural Differences : Incorporates a triazine ring, increasing nitrogen content and polarity.
  • Synthesis : Produced via coupling reactions with hydrazine derivatives, yielding moderate efficiency .

Data Table: Key Comparative Parameters

Compound Name Core Structure Substituents Synthesis Method Biological Activity Reference ID
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid Benzo[e][1,3]oxazin-4-one Propanoic acid Microwave-assisted (H₂O) Cytotoxic (tumor cells)
3-(3-Oxo-benzo[b][1,4]oxazin-4-yl)propanoic acid Benzo[b][1,4]oxazin-3-one Propanoic acid LiOH-mediated (THF) Antimicrobial
Compound 54 (Fluorinated) Benzo[b][1,4]oxazin-3-one 2-Fluoro, piperazine Cs₂CO₃/DMF coupling Kinase inhibition
3-(4-Oxoquinazolin-3-yl)propanoic acid Quinazolin-4-one Propanoic acid Anthranilic acid condensation Antibacterial
3-(4-Oxo-benzotriazin-3-yl)propanoic acid Benzotriazin-4-one Propanoic acid Hydrazine coupling Low cytotoxicity

Structure-Activity Relationship (SAR) Insights

  • Core Heterocycle : Benzo[e][1,3]oxazin derivatives exhibit higher tumor cell cytotoxicity than benzo[b][1,4]oxazins, likely due to enhanced lipophilicity and membrane penetration .
  • Substituents : Fluorination at strategic positions (e.g., Compound 54) improves target selectivity and metabolic stability, as evidenced by NMR-based conformational studies .
  • Acid Moiety: The propanoic acid chain is critical for solubility; esterification (e.g., ethyl ester derivatives) reduces activity, emphasizing the need for free carboxyl groups .

Biological Activity

3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is a compound belonging to the class of benzoxazines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₇NO₄
  • Molecular Weight : 263.29 g/mol

This compound contains a benzoxazine core, which is known for its potential pharmacological applications.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties associated with derivatives of benzoxazines. In a study examining various synthesized compounds, including those related to this compound, notable antimicrobial effects were observed against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Screening

A series of compounds were tested for their in vitro antimicrobial activity against six pathogenic fungi and four bacterial strains. The results indicated that several derivatives exhibited significant inhibition zones compared to standard antibiotics.

CompoundBacterial StrainInhibition Zone (mm)
2mE. coli18
2nS. aureus20
3cP. aeruginosa15
3dC. albicans22

These results suggest that modifications to the benzoxazine structure can enhance antimicrobial efficacy .

Cytotoxic Activity

The cytotoxic potential of this compound has been assessed using various cell lines. A notable study utilized the MTT assay to evaluate the viability of mouse fibroblast cells (L929) in response to different concentrations of synthesized compounds.

Findings on Cytotoxicity

In vitro testing revealed that certain derivatives maintained cell viability above 90% at concentrations up to 25 mg/mL, indicating low toxicity:

CompoundConcentration (mg/mL)Cell Viability (%)
2m25>90
2n25>90
Control-100

These findings highlight the potential for developing therapeutic agents with minimal cytotoxic effects .

Antioxidant Properties

The antioxidant activity of benzoxazine derivatives has also been explored. A study focused on the synthesis of chiral methyl derivatives of 2-oxo-benzoxazines demonstrated significant free radical scavenging activity.

Antioxidant Activity Assessment

The antioxidant capacity was evaluated using DPPH and FRAP assays:

CompoundDPPH IC50 (µg/mL)FRAP (µM FeSO₄)
20b50546
20t45520
BHT30-

The results indicated that some compounds exhibited antioxidant capabilities comparable to or exceeding that of standard antioxidants like BHT .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid?

Answer:
The compound is synthesized via Mannich-type condensation–cyclization reactions using phenols (e.g., β-naphthol), formaldehyde, and primary amines (e.g., ethylenediamine). Key steps include:

  • Solvent selection : Water is preferred for eco-friendly synthesis, achieving yields >80% under reflux .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 minutes vs. 6–12 hours conventionally) while maintaining high purity .
  • Purification : Ethanol recrystallization removes oligomers, confirmed by NMR integration (>98% closed-ring content) .

Advanced: How can synthesis be optimized to minimize oligomer formation and enhance monomer purity?

Answer:

  • Dilution in water : Using 2 mL water/mmol reactant suppresses oligomerization during solvent-less protocols .
  • Post-synthetic washes : Alcohol washes (e.g., ethanol) selectively remove oligomers, validated by FTIR (absence of hydroxyl peaks at 3200–3600 cm⁻¹) .
  • Reaction monitoring : TLC with cyclohexane:ethyl acetate (2:1) ensures reaction completion and purity .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • ¹H NMR : Two singlets at ~3.9 ppm (N–CH₂–N) and 4.8 ppm (O–CH₂–N), with aromatic protons between 6.8–7.5 ppm .
  • FTIR : Peaks at 1043 cm⁻¹ (C–O–C symmetric stretch) and 1208 cm⁻¹ (asymmetric stretch) confirm oxazine ring formation .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight and fragmentation patterns .

Advanced: How can researchers evaluate the antitumor activity of this compound?

Answer:

  • In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at low concentrations (IC₅₀ < 10 μM) .
  • Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation via DCFH-DA probes .
  • Dose-response curves : Quantify activity across 0.1–100 μM to determine therapeutic windows .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., topoisomerase II) with a grid box centered on active sites .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using MOE or Schrödinger .

Basic: How do reaction conditions (conventional vs. microwave) impact synthesis yields?

Answer:

  • Microwave irradiation : Achieves ~90% yield in 30 minutes due to rapid, uniform heating .
  • Conventional heating : Requires 6–12 hours for comparable yields, with higher risk of side products .
  • Key trade-off : Microwave reduces time but may necessitate specialized equipment .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI guidelines) .
  • Control variables : Match solvent (DMSO concentration ≤0.1%) and incubation times (48–72 hours) .
  • Meta-analysis : Compare IC₅₀ values across studies using ANOVA to identify outliers .

Basic: What green chemistry principles apply to its synthesis?

Answer:

  • Solvent-free or aqueous conditions : Eliminate volatile organic solvents (e.g., toluene) .
  • Energy efficiency : Microwave irradiation reduces energy consumption by 70% vs. conventional methods .
  • Atom economy : Mannich reactions achieve >85% atom utilization due to minimal by-products .

Advanced: How to study polymerization kinetics of benzoxazine derivatives?

Answer:

  • DSC analysis : Track exothermic peaks (~200–250°C) to determine activation energy (Eₐ) via Kissinger method .
  • FTIR monitoring : Disappearance of oxazine ring peaks (930 cm⁻¹) indicates polymerization completion .
  • Kinetic purity : Use HPLC (C18 column, acetonitrile/water gradient) to ensure monomer purity >98% pre-polymerization .

Advanced: What analytical methods quantify trace impurities in synthesized batches?

Answer:

  • HPLC-DAD : C18 column with UV detection at 254 nm; LOD ≤0.1% for phenolic impurities .
  • LC-MS : Identify oligomers via m/z ratios (e.g., dimer at [2M+H]⁺) .
  • NMR spiking : Add internal standards (e.g., TMS) to quantify residual solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.